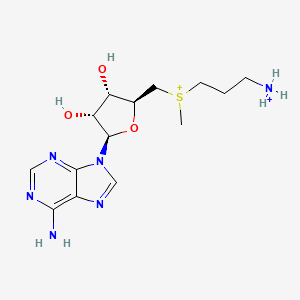

S-Adenosyl-L-methioninamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-adénosyl-L-méthioninamine: est un composé naturel qui joue un rôle crucial dans divers processus biologiques. Il s'agit d'un dérivé de la S-adénosyl-L-méthionine, qui est impliquée dans les transferts de groupes méthyles, la transsulfuration et les réactions d'aminopropylation. La S-adénosyl-L-méthioninamine est essentielle à la synthèse des polyamines, qui sont importantes pour la croissance et la différenciation cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La S-adénosyl-L-méthioninamine peut être synthétisée par décarboxylation de la S-adénosyl-L-méthionine. Cette réaction est catalysée par l'enzyme S-adénosyl-L-méthionine décarboxylase. Les conditions de réaction impliquent généralement le maintien d'un pH d'environ 7,5 et d'une température de 37°C .

Méthodes de production industrielle: La production industrielle de S-adénosyl-L-méthioninamine implique souvent une fermentation microbienne. Des micro-organismes tels que Saccharomyces cerevisiae et Escherichia coli sont modifiés génétiquement pour surproduire de la S-adénosyl-L-méthionine, qui est ensuite décarboxylée pour former de la S-adénosyl-L-méthioninamine. L'optimisation des conditions de fermentation, y compris l'apport en nutriments et les niveaux d'oxygène, est cruciale pour maximiser le rendement .

Analyse Des Réactions Chimiques

Methyl Transfer Reactions

SAM serves as the primary methyl donor in over 40 enzymatic reactions, transferring its methyl group (–CH<sub>3</sub>) to substrates such as nucleic acids, proteins, lipids, and small molecules.

The methyl transfer occurs via an S<sub>N</sub>2 nucleophilic substitution mechanism , where the methyl group is transferred to a nucleophilic atom (e.g., O, N, or S) on the substrate. The reaction generates S-adenosylhomocysteine (SAH) as a byproduct, a potent inhibitor of SAM-dependent methyltransferases .

Degradation

SAM is hydrolyzed to SAH by methyltransferases. SAH is further cleaved by S-adenosylhomocysteine hydrolase into homocysteine and adenosine , completing the SAM cycle :

SAHHydrolaseHomocysteine+Adenosine

Homocysteine is either recycled into methionine via methionine synthase (using 5-methyltetrahydrofolate) or diverted into the transsulfuration pathway .

Enzymatic Coordination and Metal Dependence

SAM-dependent methyltransferases require a divalent metal cation (e.g., Mg<sup>2+</sup> or Zn<sup>2+</sup>) for structural stability and catalysis. For example, in catechol O-methyltransferase (COMT) :

-

SAM binds first , adopting a conformation stabilized by residues like Glu90 and Trp143.

-

Metal ion (Mg<sup>2+</sup>) binds to acidic residues (Asp141, Asp169) and water in the active site.

-

Substrate (e.g., dopamine) binds , aligning its hydroxyl group with the methyl donor .

Disruption in binding order (e.g., metal binding first) blocks SAM access, highlighting the precision of this sequential mechanism .

Regulation of the SAM Cycle

The SAM-to-SAH ratio regulates methylation capacity. Key regulatory steps include:

-

Methylenetetrahydrofolate reductase (MTHFR) : Converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a methyl donor for homocysteine remethylation .

-

SAH accumulation : Inhibits methyltransferases, creating feedback inhibition to balance SAM utilization .

Specialized Reactions

-

Ethylene biosynthesis (plants) : SAM is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase, a precursor to ethylene .

-

Polyamine synthesis : SAM donates aminopropyl groups to form spermidine and spermine .

Key Structural Features Influencing Reactivity

Applications De Recherche Scientifique

Methylation Processes

Role in Biochemical Reactions:

S-Adenosyl-L-methioninamine is primarily recognized as a methyl donor in transmethylation reactions. These reactions are crucial for the modification of nucleic acids, proteins, and lipids. The compound facilitates the transfer of methyl groups to substrates through methyltransferase enzymes, impacting gene expression and protein function.

Chemoenzymatic Synthesis:

Recent studies have highlighted the use of chemoenzymatic methods to synthesize SAMe analogs, including this compound. This approach allows for the modification of biomolecules in situ, overcoming stability issues associated with traditional chemical synthesis methods. Such techniques have shown promise in enhancing the efficiency of methylation reactions in various biological contexts .

Neuropsychiatric Disorders

Therapeutic Potential:

this compound has been studied for its potential benefits in treating neuropsychiatric disorders such as depression and Alzheimer's disease. Research indicates that SAMe supplementation may enhance mood and cognitive function by restoring normal methylation processes disrupted in these conditions.

Clinical Evidence:

A systematic review has documented the efficacy of SAMe in treating major depressive disorder, suggesting that it may serve as an adjunct therapy alongside conventional antidepressants . Furthermore, studies have indicated that SAMe may improve cognitive symptoms in Alzheimer’s disease by modulating amyloid protein expression .

Liver Health

Hepatoprotective Effects:

this compound is critical for liver function, acting as a precursor for glutathione, a major antioxidant. It plays a protective role against oxidative stress induced by alcohol and other toxins . Clinical trials have demonstrated that SAMe supplementation can improve liver function and reduce symptoms in patients with chronic liver diseases .

Mechanisms of Action:

The compound aids in maintaining normal levels of liver enzymes and promoting hepatocyte regeneration. Its administration has been associated with improved survival rates in patients with alcoholic liver cirrhosis .

Potential Anti-Cancer Properties

Inhibition of Tumor Growth:

Emerging evidence suggests that this compound may possess anti-cancer properties by inhibiting tumor cell proliferation. Studies indicate that it can affect cellular pathways involved in cancer progression, although more extensive research is needed to establish its efficacy and mechanism of action .

Case Studies and Clinical Trials

Mécanisme D'action

S-adenosyl-L-methioninamine exerts its effects primarily through its role as a methyl donor. It donates a one-carbon methyl group in a process called transmethylation, which is essential for the methylation of DNA, RNA, proteins, and other biomolecules. This methylation process regulates gene expression, protein function, and cellular signaling pathways. Additionally, this compound is involved in the synthesis of polyamines, which are important for cell growth and differentiation .

Comparaison Avec Des Composés Similaires

Composés similaires :

S-adénosyl-L-méthionine: Le précurseur de la S-adénosyl-L-méthioninamine, impliqué dans des processus biochimiques similaires.

S-adénosyl-L-homocystéine: Un produit des réactions de méthylation impliquant la S-adénosyl-L-méthionine.

Spermidine et spermine: Polyamines synthétisées à partir de la S-adénosyl-L-méthioninamine.

Unicité: La S-adénosyl-L-méthioninamine est unique en raison de son rôle dans la méthylation et la synthèse des polyamines. Sa capacité à donner des groupes méthyles et à participer à la synthèse des polyamines en fait un composé polyvalent d'une importance biologique considérable .

Propriétés

Formule moléculaire |

C14H24N6O3S+2 |

|---|---|

Poids moléculaire |

356.45 g/mol |

Nom IUPAC |

3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]propylazanium |

InChI |

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/p+1/t8-,10-,11-,14-,24?/m1/s1 |

Clé InChI |

ZUNBITIXDCPNSD-LSRJEVITSA-O |

SMILES isomérique |

C[S+](CCC[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

C[S+](CCC[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.